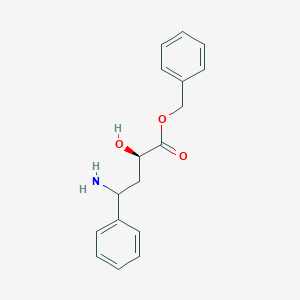

(R)-Cbz-3-amino-3-phenylpropan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (2R)-4-amino-2-hydroxy-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c18-15(14-9-5-2-6-10-14)11-16(19)17(20)21-12-13-7-3-1-4-8-13/h1-10,15-16,19H,11-12,18H2/t15?,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVXRUXLNLPXOI-OEMAIJDKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(C2=CC=CC=C2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC(C2=CC=CC=C2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatizations of R Cbz 3 Amino 3 Phenylpropan 1 Ol

Reactions Involving the Cbz-Protected Amine Functionality

The carboxybenzyl (Cbz) protecting group is a mainstay in organic synthesis, particularly in peptide chemistry, due to its stability under a range of conditions and its susceptibility to specific cleavage methods.

Deprotection Methodologies and Subsequent Amine Transformations

The removal of the Cbz group unveils the free secondary amine, (R)-3-amino-3-phenylpropan-1-ol, a key intermediate for further functionalization.

The most common method for Cbz deprotection is catalytic hydrogenolysis. thalesnano.comtotal-synthesis.com This reaction involves the use of a palladium catalyst, typically on a carbon support (Pd/C), under an atmosphere of hydrogen gas. The process is clean, often providing the free amine, toluene, and carbon dioxide as the only products. total-synthesis.com Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen, employing hydrogen donors such as triethylsilane or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst. missouri.edu For substrates containing functional groups that are sensitive to reduction, such as alkenes or alkynes, alternative deprotection strategies can be employed. organic-chemistry.org These include treatment with strong Lewis acids like aluminum chloride (AlCl₃) or nucleophilic reagents like 2-mercaptoethanol (B42355) under specific conditions. organic-chemistry.org

Once deprotected, the resulting (R)-3-amino-3-phenylpropan-1-ol can undergo various transformations characteristic of secondary amines. smolecule.com A primary reaction is N-alkylation to introduce new substituents. This can be achieved through reaction with alkyl halides or via reductive amination. A modern approach involves "hydrogen-borrowing" catalysis, where an alcohol is transiently oxidized to an aldehyde in situ, which then reacts with the amine to form an imine that is subsequently reduced. nih.gov This method allows for the direct N-alkylation of amines using alcohols, with water as the only byproduct. nih.gov

Table 1: Selected Methods for Cbz Deprotection

| Method | Reagents & Conditions | Substrate Compatibility | Reference(s) |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH, r.t. | Sensitive to other reducible groups (alkenes, alkynes, some benzyl (B1604629) ethers). | thalesnano.commissouri.edunih.gov |

| Transfer Hydrogenation | Ammonium formate, Pd/C, MeOH, reflux | Milder than H₂ gas; offers good selectivity. | researchgate.net |

| Lewis Acid Cleavage | AlCl₃, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), r.t. | Tolerates reducible groups and other benzyl protecting groups. | organic-chemistry.org |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, DMA, 75 °C | Useful for substrates with sensitive functionalities intolerant to hydrogenolysis. | organic-chemistry.org |

Amide and Carbamate (B1207046) Formation

Following Cbz deprotection, the newly liberated amine functionality of (R)-3-amino-3-phenylpropan-1-ol is readily available for the formation of new amide or carbamate linkages.

Amide bond formation is a cornerstone of medicinal chemistry and is typically achieved by reacting the amine with an activated carboxylic acid derivative. A common strategy involves the creation of a mixed anhydride (B1165640) from a carboxylic acid and an alkyl chloroformate (e.g., ethyl chloroformate) or a sulfonyl chloride in the presence of a non-nucleophilic base like 4-methylmorpholine. nih.govgoogle.com This reactive intermediate is then treated with the amino alcohol to yield the desired N-acyl derivative. A significant challenge in the acylation of amino alcohols is achieving chemoselectivity for N-acylation over O-acylation of the hydroxyl group. googleapis.com Reaction conditions, such as temperature, stoichiometry, and order of addition, must be carefully controlled to minimize the formation of ester byproducts. google.com

The synthesis of new carbamates can be accomplished by reacting the free amine with a suitable chloroformate (e.g., ethyl chloroformate, allyl chloroformate) or other activated carbonate species in the presence of a base. This reaction allows for the introduction of a different protecting group or a functional handle for further elaboration.

Table 2: Representative Amide Formation from (R)-3-amino-3-phenylpropan-1-ol

| Acylating Agent | Coupling Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Carboxylic Acid + Ethyl Chloroformate | 4-Methylmorpholine, CH₂Cl₂, r.t. | N-Acyl amino alcohol | nih.gov |

| Carboxylic Acid + Methanesulfonyl Chloride | N-Methylimidazole, CH₂Cl₂, 0 °C to r.t. | N-Acyl amino alcohol | missouri.edu |

| Organic Acid + Alkyl Sulfonyl Chloride | Organic base, organic solvent | N-Acyl amino alcohol | google.com |

Transformations at the Primary Hydroxyl Group

The primary alcohol of (R)-Cbz-3-amino-3-phenylpropan-1-ol provides a second site for synthetic modification, which can be addressed while the amine remains protected.

Oxidation Reactions

The primary hydroxyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

Oxidation to the corresponding aldehyde, (R)-benzyl (1-oxo-3-phenylpropan-2-yl)carbamate, requires mild and controlled conditions to prevent over-oxidation to the carboxylic acid. Reagents such as manganese(IV) oxide (MnO₂) or chromium-based systems like pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. thieme-connect.com Modern catalytic methods, including those using 2-azaadamantane (B3153908) N-oxyl (AZADO) with a copper co-catalyst under aerobic conditions, offer high chemoselectivity for the oxidation of alcohols in the presence of other sensitive functionalities. nih.gov Similarly, N-oxoammonium salts under mildly acidic conditions can selectively oxidize alcohols without affecting the protected amine. nih.gov

Further oxidation to the carboxylic acid, (R)-2-((benzyloxy)carbonylamino)-3-phenylpropanoic acid, can be achieved directly using stronger oxidizing agents or via a two-step process involving initial oxidation to the aldehyde followed by a subsequent oxidation step, for instance with silver(I) oxide (Ag₂O). core.ac.uk

Table 3: Oxidation of the Primary Hydroxyl Group

| Product | Reagents & Conditions | Comments | Reference(s) |

|---|---|---|---|

| Aldehyde | MnO₂, CHCl₃, r.t. | Mild; minimizes over-oxidation. | thieme-connect.com |

| Aldehyde | AZADO, Cu(I) salt, Air, r.t. | Highly chemoselective aerobic oxidation. | nih.gov |

| Carboxylic Acid | CrO₃-pyridine followed by Ag₂O | Two-step process via aldehyde intermediate. | core.ac.uk |

| Carboxylic Acid | Gold catalysts, base, O₂ | Direct catalytic oxidation of amino alcohols to amino acids. | mdpi.com |

Esterification and Etherification

The primary alcohol can be converted into esters and ethers through O-acylation and O-alkylation, respectively.

Esterification, or O-acylation, can be accomplished by reacting the alcohol with an acyl halide or an anhydride. To achieve selective O-acylation in the presence of the Cbz-protected amine, the reaction is often performed under acidic conditions using a medium like trifluoroacetic acid. nih.gov The acid protonates the nitrogen of the carbamate, deactivating it towards acylation and allowing the less basic hydroxyl group to react selectively. nih.gov

Etherification, or O-alkylation, is typically more challenging due to the potential for competing N-alkylation. A common method involves the formation of an alkoxide salt using a strong base, followed by reaction with an alkyl halide. google.com Achieving high regioselectivity for O-alkylation requires careful selection of the base and reaction conditions to favor reaction at the hydroxyl position.

Halogenation and Subsequent Nucleophilic Displacement

The hydroxyl group can be transformed into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions.

The conversion of the primary alcohol to an alkyl halide can be achieved using standard halogenating agents. For example, reaction with thionyl chloride (SOCl₂) can yield the corresponding chloride, while phosphorus tribromide (PBr₃) can be used for the bromide. The reaction of alcohols with hydrogen halides (e.g., HBr, HCl) is another effective method. libretexts.org For a secondary alcohol like the one in the title compound, this reaction typically proceeds through an SN1-type mechanism, which involves protonation of the alcohol to form a good leaving group (water), followed by carbocation formation and subsequent attack by the halide nucleophile. libretexts.org

Once the (R)-benzyl (3-halo-1-phenylpropyl)carbamate is formed, the halide serves as an excellent leaving group for SN2 reactions. This allows for the introduction of a wide variety of nucleophiles, including azides, cyanides, thiols, and secondary amines, thereby enabling the synthesis of a diverse range of derivatives. nih.govucsb.edu

Diversification of the Phenyl Substituent and Aromatic Ring Modifications

The phenyl ring of this compound serves as a versatile platform for introducing a wide range of substituents, thereby modulating the steric and electronic properties of the molecule. While direct electrophilic aromatic substitution on the title compound is plausible, modern synthetic methodologies often employ more sophisticated and regioselective approaches, such as directed C-H functionalization.

One powerful strategy for the ortho-functionalization of similar 3-amino-3-phenylpropanol scaffolds involves the use of a directing group. Research has demonstrated the utility of a picolinamide (B142947) directing group, which is installed on the amino group, to facilitate palladium-catalyzed C(sp²)-H functionalization at the ortho position of the phenyl ring. researchgate.net This approach allows for the introduction of various substituents with high regioselectivity. Although this example utilizes a picolinamide instead of a Cbz protecting group, the principle of directed C-H activation represents a state-of-the-art method for the diversification of the aromatic ring in such structures. The Cbz group, being an electron-withdrawing carbamate, would likely direct electrophilic aromatic substitution to the meta position, but modern catalytic methods offer superior control.

The types of functionalizations that can be achieved through such directed C-H activation are diverse and include arylation, halogenation, and alkoxylation. These transformations open up a vast chemical space for the synthesis of novel derivatives. For instance, ortho-arylated products can be obtained through cross-coupling reactions with aryl partners.

Table 1: Examples of Pd(II)-Catalyzed C(sp²)-H (ortho) Functionalization on a Phenylalaninol Scaffold researchgate.net

| Entry | Functionalization | Reagents and Conditions | Product Structure (Illustrative) |

| 1 | Arylation | Aryl iodide, Pd(OAc)₂, Ag₂CO₃ | Ortho-aryl substituted phenylalaninol derivative |

| 2 | Bromination | NBS, Pd(OAc)₂ | Ortho-bromo substituted phenylalaninol derivative |

| 3 | Iodination | I₂, Pd(OAc)₂ | Ortho-iodo substituted phenylalaninol derivative |

| 4 | Alkoxylation | Alcohol, Pd(OAc)₂, oxidant | Ortho-alkoxy substituted phenylalaninol derivative |

Note: The table is based on functionalizations achieved on a picolinamide-protected phenylalaninol scaffold, which is structurally analogous to the Cbz-protected compound of interest.

Furthermore, the synthesis of phenyl-substituted 3-amino-1-phenylpropanol derivatives can be achieved by employing substituted starting materials in the synthetic sequence. For example, the asymmetric reduction of a substituted 3-amino-1-phenylpropan-1-one (B184242) can yield the desired substituted amino alcohol. google.com This approach allows for the incorporation of substituents at various positions on the phenyl ring prior to the key reduction step.

Formation of Cyclic Structures through Intramolecular Cyclization (e.g., oxazinanes, oxazinanones)

The 1,3-amino alcohol motif present in this compound is a precursor for the synthesis of six-membered heterocyclic structures such as oxazinanes and oxazinanones. These ring systems are of significant interest in medicinal chemistry due to their presence in a variety of bioactive molecules.

The intramolecular cyclization can be triggered by activating either the hydroxyl or the protected amino group. For the formation of 1,3-oxazinanes, the intramolecular reaction between the amino and hydroxyl groups, often mediated by an external electrophile like an aldehyde or ketone, can lead to the desired cyclic product. The stereochemistry at the C3 position of the starting material plays a crucial role in directing the stereochemical outcome of the newly formed stereocenters in the oxazinane ring. The enantioselective lithiation of N-Boc-1,3-oxazinanes, followed by reaction with an electrophile, has been reported as a method to access functionalized oxazinanes, highlighting the importance of these cyclic scaffolds. nih.gov

A more direct route to oxazinanones involves the intramolecular cyclization of N-Cbz protected amino acid derivatives. Research has shown that N-Cbz-protected diazoketones, derived from α-amino acids, can undergo a Brønsted acid-catalyzed intramolecular cyclization to yield 1,3-oxazinane-2,5-diones. frontiersin.org In this process, the carbamate carbonyl group acts as an intramolecular nucleophile. A proposed mechanism involves the protonation of the diazo compound, followed by an intramolecular nucleophilic attack from the Cbz carbonyl group, leading to the formation of the oxazinanone ring. frontiersin.org

Table 2: Synthesis of 1,3-Oxazinane-2,5-diones from N-Cbz-Protected Diazoketones frontiersin.org

| Entry | Starting Amino Acid Derivative | Catalyst | Product (Oxazinanone) | Yield (%) |

| 1 | Phenylalanine | HClO₄-SiO₂ | (S)-6-benzyl-1,3-oxazinane-2,5-dione | 88 |

| 2 | Phenylglycine | HClO₄-SiO₂ | (R)-6-phenyl-1,3-oxazinane-2,5-dione | 84 |

| 3 | Leucine | HClO₄-SiO₂ | (S)-6-isobutyl-1,3-oxazinane-2,5-dione | 75 |

| 4 | Alanine | HClO₄-SiO₂ | (S)-6-methyl-1,3-oxazinane-2,5-dione | 90 |

| 5 | Valine | HClO₄-SiO₂ | (S)-6-isopropyl-1,3-oxazinane-2,5-dione | 66 |

Note: The table illustrates the synthesis of oxazinanones from N-Cbz protected amino acid derivatives, demonstrating the feasibility of the Cbz group participating in intramolecular cyclization to form such heterocyclic systems.

These findings suggest that this compound, after suitable modification (e.g., oxidation of the primary alcohol to a carboxylic acid and subsequent conversion to a diazoketone), could be a viable precursor for the synthesis of substituted 1,3-oxazinanones. The presence of the phenyl group at the C3 position would result in a C6-phenyl substituted oxazinanone, a valuable chiral building block for further synthetic elaborations.

Mechanistic Insights into Reactions Involving Chiral 1,3 Amino Alcohols

Understanding Stereocontrol and Diastereoselectivity in Asymmetric Syntheses

The primary function of a chiral auxiliary or catalyst, such as a derivative of (R)-3-amino-3-phenylpropan-1-ol, is to effectively control the three-dimensional arrangement of atoms in the product molecules. This control, known as stereocontrol, is fundamental to asymmetric synthesis. When a reaction creates a new stereocenter, the chiral catalyst directs the reactants to combine in a way that preferentially forms one enantiomer over the other.

A key application demonstrating this principle is the use of chiral 1,3-oxazines, which can be synthesized from 1,3-amino alcohols, as catalysts in the enantioselective addition of organometallic reagents to aldehydes. For instance, a chiral 1,3-amino alcohol can be reacted with an aldehyde or its equivalent to form a rigid cyclic 1,3-oxazine. This oxazine, when used as a ligand for a metal catalyst (e.g., zinc), creates a well-defined chiral environment around the metal center.

In the model reaction of diethylzinc (B1219324) addition to benzaldehyde, the chiral ligand derived from a 1,3-amino alcohol dictates the facial selectivity of the nucleophilic attack on the aldehyde. The catalyst-substrate complex arranges itself in a transition state that minimizes steric hindrance, leading to the preferential formation of one enantiomer of 1-phenyl-1-propanol. Libraries of regioisomeric aminodiols have been synthesized and used as chiral catalysts in this reaction, achieving moderate to good enantioselectivities (up to 94% ee). nih.govnih.gov The stereochemical outcome is highly dependent on the structure of the chiral ligand. Interestingly, opposite chiral selectivity has been observed between the open-chain secondary aminodiol catalysts and their corresponding cyclized 1,3-oxazine analogues, underscoring the subtle yet powerful influence of the catalyst's conformational rigidity on stereocontrol. nih.govnih.gov

Diastereoselectivity, the preferential formation of one diastereomer over another, is also a critical aspect of stereocontrol. In reactions that form multiple stereocenters, a chiral auxiliary can influence the relative configuration of all newly formed chiral centers. For example, the synthesis of aminodiols from a chiral precursor via dihydroxylation can result in a mixture of diastereomers, which can often be separated to yield diastereomerically pure compounds. nih.gov These pure diastereomers, when used as catalysts, will impart their specific stereochemical information onto the products of the reactions they catalyze.

| Reaction Type | Chiral Ligand/Auxiliary | Substrates | Product | Key Finding | Reference |

| Diethylzinc Addition | Monoterpene-based 1,3-aminodiols | Diethylzinc, Benzaldehyde | (S)- or (R)-1-phenyl-1-propanol | Achieved up to 94% enantiomeric excess (ee). Opposite enantioselectivity observed between aminodiol and its cyclized 1,3-oxazine. | nih.govnih.gov |

| Diethylzinc Addition | 1,3-Oxazolidines from norephedrine | Diethylzinc, Aryl aldehydes | Chiral secondary alcohols | Good enantioselectivities (73-85%) and consistent product configuration. | researchgate.net |

Elucidation of Catalytic Cycles in Enantioselective Processes

The efficacy of a chiral catalyst is best understood by examining its catalytic cycle. For the widely studied enantioselective addition of diethylzinc to aldehydes catalyzed by a chiral amino alcohol or its derivative, a generally accepted mechanism provides a clear picture of the catalyst's role.

The catalytic cycle is believed to proceed as follows:

Catalyst Formation: The chiral 1,3-amino alcohol reacts with diethylzinc in a 1:1 ratio to form a zinc alkoxide. A second equivalent of diethylzinc then reacts with this species to form a dimeric zinc complex. This dimeric species is often considered the active catalyst.

Substrate Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the dimeric complex. The pre-existing chirality of the amino alcohol ligand forces the aldehyde to adopt a specific orientation to minimize steric interactions. For example, the phenyl group of a catalyst derived from (R)-3-amino-3-phenylpropan-1-ol would create a defined chiral pocket, influencing how the aldehyde binds.

Enantioselective Alkyl Transfer: This is the key stereodetermining step. One of the ethyl groups from the zinc complex is transferred to the si or re face of the coordinated aldehyde carbonyl group. The chiral ligand environment makes one of these pathways energetically more favorable, leading to the formation of the product zinc alkoxide with high enantiomeric excess.

Product Release and Catalyst Regeneration: The newly formed product alkoxide is displaced by a new molecule of the aldehyde substrate, or it can be exchanged with another molecule of diethylzinc, thereby regenerating the active catalyst and allowing the cycle to continue.

This proposed cycle highlights how the chiral 1,3-amino alcohol, though used in substoichiometric amounts, repeatedly imparts its stereochemical information to produce a large quantity of enantioenriched product. The rigidity and stereochemical features of the ligand, such as those in a 1,3-oxazine derived from a chiral amino alcohol, are crucial for creating a highly organized and predictable transition state, which is essential for high enantioselectivity. nih.gov

Computational Chemistry in Reaction Pathway Analysis and Transition State Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deeper mechanistic insights into asymmetric reactions. It allows researchers to model reaction pathways, calculate the energies of intermediates and transition states, and ultimately understand the origin of stereoselectivity.

In the context of reactions involving chiral 1,3-amino alcohol derivatives, computational studies can elucidate several key aspects:

Conformational Analysis: For flexible molecules, DFT can identify the most stable conformations of the catalyst and the catalyst-substrate complex. This is crucial as the observed stereoselectivity often results from the reactivity of the most stable or the most reactive conformer.

Transition State Modeling: The origin of enantioselectivity lies in the energy difference between the diastereomeric transition states leading to the (R) and (S) products. DFT calculations can model these transition states and quantify their energy difference (ΔΔG‡). A larger energy difference corresponds to a higher predicted enantiomeric excess, which can then be compared with experimental results. For instance, theoretical modeling studies have been used to explain the stability differences between diastereoisomeric 1,3-oxazines, which directly impacts their effectiveness as catalysts. nih.gov DFT calculations were also performed on zinc(II) complexes with 3-amino-1-propanol to investigate the different possible binding modes of the amino alcohol ligand. rsc.org

Mechanism Elucidation: Computational studies can support or refute proposed reaction mechanisms. By calculating the energy profile of a proposed catalytic cycle, researchers can identify the rate-determining step and validate the plausibility of the entire pathway. For example, DFT modeling of the ring-opening of O-protonated 1,3-oxazines to form iminium intermediates has shown that such pathways are thermodynamically feasible, supporting their involvement in certain reaction mechanisms. nih.gov

These computational models provide a molecular-level understanding of the non-covalent interactions (e.g., steric repulsion, hydrogen bonding) within the transition state that govern stereochemical outcomes. This predictive power accelerates the design of new, more efficient chiral catalysts based on the 1,3-amino alcohol framework.

Applications of R Cbz 3 Amino 3 Phenylpropan 1 Ol As a Versatile Chiral Building Block

Asymmetric Synthesis of Complex Chiral Scaffolds

The defined stereochemistry of (R)-Cbz-3-amino-3-phenylpropan-1-ol makes it an ideal precursor for constructing intricate chiral molecular architectures. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom allows for selective reactions at the hydroxyl group, and its subsequent removal under specific conditions enables further functionalization of the amino group. This strategic protection and deprotection are fundamental to its role in the asymmetric synthesis of complex structures.

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry, as these motifs are prevalent in a vast number of pharmaceuticals and natural products. This compound serves as a key starting material for the enantioselective synthesis of several of these heterocyclic systems.

Piperidine (B6355638) Derivatives: The 1,3-amino alcohol framework of this building block is suitable for constructing the six-membered piperidine ring. Synthetic strategies often involve converting the terminal hydroxyl group into a leaving group, followed by intramolecular cyclization after deprotection of the Cbz group. This process, known as intramolecular nucleophilic substitution, leads to the formation of the piperidine ring with the stereocenter derived from the starting material controlling the stereochemistry of the final product.

Pyrrolidine Derivatives: Similarly, the synthesis of five-membered pyrrolidine rings can be achieved. This typically requires chain modification of the propanol backbone before cyclization. The inherent chirality of this compound ensures that the resulting pyrrolidine derivatives are obtained in high enantiomeric purity.

Tropane Derivatives: Tropane alkaloids feature a characteristic bicyclic [3.2.1] structure. While the direct conversion is complex, the chiral backbone of this compound can be incorporated into multi-step synthetic sequences to generate key intermediates for tropane synthesis. Its stereocenter is crucial for establishing the correct stereochemistry of the tropane core, which is essential for its biological activity.

A primary application of this compound is in the pharmaceutical industry, where it serves as a crucial intermediate for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs). The deprotected form, (R)-3-amino-3-phenylpropan-1-ol, is a recognized building block for important antidepressant medications. google.com The stereochemistry at the phenyl-bearing carbon is critical for the therapeutic efficacy and safety profile of these drugs.

| Biologically Active Molecule | Role of (R)-3-amino-3-phenylpropan-1-ol (deprotected form) |

| (R)-Fluoxetine | Serves as a key chiral intermediate in the synthesis. google.com |

| (R)-Atomoxetine | Utilized as a precursor to establish the correct stereochemistry. google.com |

| (S)-Duloxetine | Acts as a precursor to a key γ-amino alcohol intermediate. |

Chiral Ligand Synthesis for Metal-Catalyzed Asymmetric Reactions

Chiral amino alcohols are valuable precursors for the synthesis of chiral ligands, which are essential components of catalysts used in asymmetric metal-catalyzed reactions. alfa-chemistry.com The amino and hydroxyl groups of this compound can be readily modified to create bidentate or multidentate ligands. These chiral ligands coordinate with transition metals (e.g., rhodium, ruthenium, iridium) to form catalysts that can induce high levels of enantioselectivity in a wide range of chemical transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The chirality of the ligand, originating from the this compound scaffold, is transferred to the catalytic cycle, directing the stereochemical outcome of the reaction.

Role in the Development of Specialty Polymers and Advanced Materials

While a less common application, the bifunctional and chiral nature of this compound presents opportunities in materials science. It can be incorporated as a monomer or a chiral dopant in the synthesis of specialty polymers. For instance, it could be used to create chiral polyamides or polyesters with unique properties, such as chiral recognition capabilities for separation science or specific optical properties for advanced materials. The rigid phenyl group and the defined stereocenter can impart specific conformational preferences to the polymer backbone, influencing its macroscopic properties.

Application in Solid-Phase Organic Synthesis Methodologies

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of compound libraries. The bifunctional nature of this compound makes it well-suited for this methodology. The hydroxyl group can be used as an anchor to attach the molecule to a solid support (resin), leaving the protected amino group available for subsequent chemical transformations. After a series of reactions are performed on the resin-bound intermediate, the final product can be cleaved from the solid support. This approach allows for the efficient synthesis and purification of chiral compounds, making it valuable in drug discovery and combinatorial chemistry.

Use as a Chiral Auxiliary in Organic Reactions

In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.gov Chiral amino alcohols are frequently used for this purpose. acs.orgingentaconnect.com this compound can function as a chiral auxiliary by covalently attaching it to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of a reagent to one of the two faces of the substrate, leading to a highly diastereoselective reaction. Following the reaction, the auxiliary can be cleaved from the product and potentially recovered for reuse. This strategy is widely employed in reactions such as asymmetric alkylations, aldol reactions, and Diels-Alder reactions to generate new stereocenters with high fidelity.

Analytical and Spectroscopic Characterization Methodologies for Chiral Amino Alcohols

The comprehensive characterization of chiral amino alcohols like (R)-Cbz-3-amino-3-phenylpropan-1-ol is fundamental to confirming its identity, purity, and stereochemical integrity. A combination of chromatographic and spectroscopic techniques is employed to achieve this, providing detailed insights into its chemical structure and three-dimensional arrangement.

Future Research Directions and Synthetic Innovations in R Cbz 3 Amino 3 Phenylpropan 1 Ol Chemistry

Development of Novel and More Efficient Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of the core structure of (R)-3-amino-3-phenylpropan-1-ol, primarily through the asymmetric reduction of a corresponding β-amino ketone precursor, is a central focus of research. The efficiency and stereoselectivity of this transformation hinge on the catalytic system employed. Future developments are concentrated on discovering and optimizing catalysts that offer higher yields, exceptional enantiomeric excess (ee), and broader applicability.

Transition Metal Catalysis: Ruthenium-based catalysts are at the forefront of the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones. acs.orgnih.gov Complexes of ruthenium with chiral ligands, such as those derived from diamines and diphosphines (e.g., BINAP), have demonstrated high efficacy. acs.org For instance, Ru-NNP complexes derived from cinchona alkaloids have been used for the asymmetric hydrogenation of various ketones, yielding chiral alcohols with up to 99.9% ee. nih.govrsc.org The mechanism often involves the transfer of a hydridic Ru-H and a protic N-H from a dihydride complex to the ketone's carbonyl group. nih.gov Asymmetric transfer hydrogenation, which can use formic acid/triethylamine as a hydrogen source, offers an operational advantage over methods requiring high-pressure hydrogen gas. acs.orgacs.org

Boron-Based Catalysts: A significant innovation is the use of chiral spiroborate ester catalysts for the asymmetric reduction of 3-amino-1-phenylpropan-1-one (B184242) derivatives. google.com These catalysts, derived from chiral amino alcohols, can achieve high yields and enantiomeric excess ( >80% ee) in borane-mediated reductions. google.comresearchgate.net The structure of the spiroborate ester, influenced by the chiral amino alcohol and the diol component (e.g., ethylene (B1197577) glycol, pinacol), is crucial for determining the enantioselectivity of the reduction. researchgate.net

Biocatalysis: Enzymes offer a highly selective and green alternative for producing chiral amino alcohols. nih.gov Engineered amine dehydrogenases (AmDHs) and transaminases (TAs) are particularly promising. AmDHs can catalyze the direct asymmetric reductive amination of hydroxy ketones using ammonia (B1221849) as the amino donor, often with very high enantioselectivity (>99% ee). frontiersin.org Transaminases, which are PLP-dependent enzymes, transfer an amino group from an amino donor (like L-alanine) to a ketone. rsc.orgmdpi.com While the reaction equilibrium can be unfavorable, this can be overcome by coupling the reaction with another enzyme, such as a pyruvate (B1213749) decarboxylase (PDC), to remove the byproduct. mdpi.com

Table 1: Comparison of Catalytic Systems for the Synthesis of Chiral 3-Amino-3-Phenylpropan-1-ol and Analogues

| Catalytic System | Type of Reaction | Precursor | Key Features | Reported Enantiomeric Excess (ee) | Citations |

| Ruthenium-NNP Complexes | Asymmetric Hydrogenation | Aromatic/Heteroaromatic Ketones | High efficiency, broad substrate scope. | Up to 99.9% | nih.govrsc.org |

| RuCl₂(diphosphine)(diamine) | Asymmetric Hydrogenation | Simple Ketones | Well-established, high chemo- and enantioselectivity. | High | nih.gov |

| Spiroborate Esters | Asymmetric Borane Reduction | 3-Amino-1-phenylpropan-1-one | High yield and optical purity for specific derivatives. | >80% | google.com |

| Engineered Amine Dehydrogenases | Reductive Amination | α-Hydroxy Ketones | High stereoselectivity, uses inexpensive ammonia. | >99% | frontiersin.org |

| Transaminase/PDC Cascade | Asymmetric Amination | Prochiral Ketones | Green alternative, overcomes unfavorable equilibrium. | ~90% | mdpi.com |

Expansion of Substrate Scope and Reaction Versatility for Broader Applicability

Expanding the range of substrates that can be successfully used in the synthesis of (R)-Cbz-3-amino-3-phenylpropan-1-ol analogues is crucial for creating new chemical entities with potentially valuable properties. Research is aimed at adapting existing catalytic systems to accommodate a wider variety of structural motifs.

For instance, ruthenium-catalyzed asymmetric hydrogenation has been successfully applied to a diverse array of aromatic and heteroaromatic ketones. nih.govrsc.org This versatility allows for the synthesis of 3-amino-1-arylpropan-1-ol derivatives with different substituents on the aromatic ring, which can significantly alter the molecule's biological activity. Similarly, biocatalytic approaches using engineered enzymes are showing great promise. Phenylalanine ammonia lyases (PALs), for example, have been engineered to accept β-substituted cinnamic acid analogues, providing a direct pathway to β-branched aromatic α-amino acids. nih.gov This highlights the potential of protein engineering to broaden the substrate scope of enzymes for the synthesis of complex chiral amines.

The development of multi-component reactions also enhances synthetic versatility. A catalyst-free, three-component Mannich condensation involving diazo compounds, boranes, and acyl imines has been developed to produce β-amino carbonyl compounds, which are precursors to amino alcohols. acs.org Such methods allow for the rapid assembly of molecular complexity from simple starting materials.

Integration with Sustainable and Green Chemistry Approaches in Amino Alcohol Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. The synthesis of this compound is a key area for such improvements.

Biocatalysis stands out as a premier green technology. The use of enzymes like transaminases and amine dehydrogenases occurs in aqueous media under mild temperature and pressure conditions, avoiding the need for harsh reagents and heavy metal catalysts. nih.govfrontiersin.orgnih.gov Furthermore, the cofactor for transaminases is automatically recycled within the catalytic cycle, adding to the process's efficiency. rsc.org

"One-pot" synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is another key green strategy. This approach reduces solvent usage, waste generation, and energy consumption. A one-pot process for synthesizing 3-amino-3-phenylpropionic acid esters from benzaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) has been reported, showcasing a more efficient and environmentally friendly route. google.com

The use of asymmetric transfer hydrogenation with a formic acid-triethylamine mixture as the hydrogen source is another example of a greener alternative to traditional reduction methods that often require flammable hydrogen gas and metal catalysts that can leach into the product. acs.orgacs.org

Application in Flow Chemistry and Automated Synthesis for Scalability

To meet industrial demand, synthetic processes must be scalable, safe, and efficient. Flow chemistry and automated synthesis are emerging as powerful tools to achieve these goals in the production of chiral amino alcohols.

Continuous-flow microreactors offer significant advantages, including enhanced control over reaction parameters, improved heat and mass transfer, and greater safety when handling hazardous reagents. nih.gov The enzymatic synthesis of chiral amino alcohols has been successfully demonstrated in cascading continuous-flow microreactor systems. nih.govresearchgate.net For example, coupling transketolase and transaminase reactions in a flow system allows for the efficient production of chiral amino-alcohols from simple achiral starting materials. nih.gov

Automated fast-flow peptide synthesis (AFPS) has shown the potential for the rapid and high-fidelity assembly of long amino acid chains. mit.eduamidetech.com This technology, which combines solid-phase synthesis with flow chemistry, could be adapted for the synthesis of molecules like this compound, enabling rapid optimization and production. amidetech.com The development of a flow process for asymmetric propargylation to create a chiral β-amino alcohol further underscores the potential of this technology for producing complex chiral building blocks in a scalable and practical manner. researchgate.net

Table 2: Enabling Technologies for Scalable Synthesis

| Technology | Key Advantages | Relevance to Amino Alcohol Synthesis | Citations |

| Continuous-Flow Microreactors | Enhanced control, improved safety, better heat/mass transfer. | Enables efficient enzymatic cascade reactions for chiral amino alcohol production. | nih.govresearchgate.net |

| Automated Synthesis Platforms | High-throughput screening, rapid process optimization, reproducibility. | Can be adapted for the synthesis of complex chiral building blocks. | mit.eduamidetech.com |

| Flow Asymmetric Catalysis | Practical use of unstable intermediates, scalability. | Demonstrated for the synthesis of chiral β-amino alcohols. | researchgate.net |

Exploration of New Derivatization Pathways for Advanced Functional Materials

While this compound is primarily valued for its role as a precursor to pharmaceuticals, its constituent functional groups—a protected primary amine and a secondary alcohol—offer rich opportunities for derivatization into other advanced materials. The carbobenzoxy (Cbz) group is a protecting group, and its removal unmasks the primary amine, opening up a wide range of possible chemical transformations.

The unprotected parent compound, (R)-3-amino-3-phenylpropan-1-ol, is a key intermediate for important drugs like (R)-fluoxetine, (R)-tomoxetine, and (R)-nisoxetine. google.com The synthesis of these molecules involves the derivatization of the amino group.

Beyond pharmaceuticals, chiral amino alcohols are valuable as chiral auxiliaries and as ligands for asymmetric catalysts. nih.govsciengine.com The (R)-3-amino-3-phenylpropan-1-ol scaffold could be incorporated into new ligand structures for transition metal catalysis, potentially leading to novel catalysts with unique reactivity and selectivity. For example, proline-catalyzed reactions are a cornerstone of organocatalysis, and new catalysts can be developed from other chiral amino alcohol backbones. nih.gov

A more exploratory area of research involves incorporating the amino alcohol structure into larger, functional macromolecules. For instance, reactions of 3-amino-1-propanol with cyclotriphosphazene (B1200923) derivatives have been shown to create new materials with unique properties, including potential applications as flame retardants or in materials science. This suggests that (R)-3-amino-3-phenylpropan-1-ol could be used as a chiral building block to impart stereospecific properties to inorganic-organic hybrid polymers.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (R)-Cbz-3-amino-3-phenylpropan-1-ol, and how can stereochemical integrity be maintained?

- Methodological Answer : The synthesis typically involves introducing the Cbz (carbobenzyloxy) protecting group to the amine via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃). Asymmetric reduction of a ketone intermediate using catalysts like Corey-Bakshi-Shibata (CBS) ensures stereochemical control. Monitoring reaction pH and temperature prevents racemization. Confirmation of configuration is achieved via chiral HPLC or X-ray crystallography .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–7.4 ppm; the Cbz carbamate carbonyl (C=O) resonates at ~155 ppm in ¹³C NMR.

- IR Spectroscopy : C=O stretch of the Cbz group at ~1700 cm⁻¹.

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) confirms molecular weight (e.g., m/z 298 for C₁₇H₁₉NO₃) .

Q. What role does the Cbz group play, and how is it selectively removed post-synthesis?

- Methodological Answer : The Cbz group protects the amine during synthesis to prevent undesired reactions. Deprotection is achieved via catalytic hydrogenation (H₂, Pd/C) or acidic conditions (e.g., TFA in DCM). Progress is tracked by TLC (disappearance of Cbz-specific spots) or NMR loss of benzyl signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

- Methodological Answer : Discrepancies often arise from variations in catalysts (e.g., Pd vs. Ni), solvent polarity (THF vs. DMF), or reaction time. A Design of Experiments (DoE) approach isolates critical variables. For example, optimizing Pd/C loading (5–10 wt%) in hydrogenation steps can improve reproducibility .

Q. What strategies optimize enantiomeric excess (ee) in catalytic asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation.

- Solvent Screening : Polar aprotic solvents (e.g., MeCN) enhance ee by stabilizing transition states.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers.

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee .

Q. How do steric/electronic effects influence intermediate reactivity in this synthesis?

- Methodological Answer : The phenyl group introduces steric hindrance, slowing nucleophilic attacks at the β-carbon. Computational modeling (DFT) predicts transition-state geometries, while Hammett plots quantify electronic effects of substituents on reaction rates. For example, electron-withdrawing groups on the phenyl ring increase amine acidity, altering reaction pathways .

Q. What are common side reactions, and how are they mitigated?

- Methodological Answer :

- Over-reduction of Cbz : Controlled hydrogen pressure (1–3 atm) prevents cleavage beyond the Cbz group.

- Epimerization : Avoid prolonged exposure to strong bases; use low-temperature conditions (<0°C) during deprotection.

- Byproduct Formation : Additives like TEMPO suppress radical-mediated side reactions during oxidation steps .

Q. How is the absolute configuration confirmed experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.